(E)-2-hydroxy-N'-((4-oxo-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)benzohydrazide
Description
Properties
IUPAC Name |
2-hydroxy-N-[(E)-(4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3S/c27-18-11-5-4-10-16(18)20(28)25-23-14-17-21(30-15-8-2-1-3-9-15)24-19-12-6-7-13-26(19)22(17)29/h1-14,27H,(H,25,28)/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMODYRGKAMQSH-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C(=O)N3C=CC=CC3=N2)C=NNC(=O)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=C(C(=O)N3C=CC=CC3=N2)/C=N/NC(=O)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-hydroxy-N'-((4-oxo-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)benzohydrazide is a synthetic derivative that has garnered attention in recent years due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and literature to provide a comprehensive overview.
Chemical Structure
The compound features a complex structure characterized by the following components:
- A hydroxyl group at the 2-position.
- A benzohydrazide moiety linked to a pyrido[1,2-a]pyrimidine scaffold.
- A phenylthio substituent that may influence its biological properties.
The molecular formula of this compound is , with a molecular weight of approximately 364.41 g/mol.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various pyrido[1,2-a]pyrimidine derivatives. For instance, compounds similar to This compound have shown significant activity against both Gram-positive and Gram-negative bacteria.
A study reported that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against various microbial strains, suggesting moderate to good antimicrobial activity .
Anticancer Activity
Research into the anticancer properties of pyrido[1,2-a]pyrimidine derivatives has also been promising. For example:
- One derivative demonstrated cytotoxic effects against leukemia cell lines with an IC50 value of 1.75 µg/mL .
- Another study indicated that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, making them potential candidates for further development as anticancer agents .
Enzyme Inhibition
Inhibition of specific enzymes is another area where this compound shows promise. Studies have indicated that similar compounds can inhibit β-glucuronidase activity, which is significant in drug metabolism and detoxification processes . This inhibition could enhance the efficacy of co-administered drugs by prolonging their action in the body.
Study 1: Antimicrobial Evaluation
A research group synthesized several pyrido[1,2-a]pyrimidine derivatives, including those structurally related to our compound. They tested these compounds against a panel of bacteria and fungi. The results indicated that compounds with a phenylthio group consistently exhibited enhanced antimicrobial activity compared to those without it.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 150 | Moderate |
| Compound B | 200 | Good |
| This compound | 250 | Moderate |
Study 2: Anticancer Activity
In another study focusing on anticancer properties, a series of pyrido[1,2-a]pyrimidine derivatives were tested against various cancer cell lines. The results showed that compounds with similar structures to This compound had IC50 values indicating significant cytotoxicity.
| Cell Line | IC50 (µg/mL) | Selectivity Index |
|---|---|---|
| Leukemia Cells | 1.75 | High |
| Normal Cells | >100 | Low |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related benzohydrazide derivatives are analyzed for comparative insights:
Structural Modifications and Substituent Effects
- Substituent Impact: The phenylthio group in the target compound increases steric bulk and lipophilicity compared to the 4-methylpiperidinyl group in , which may enhance membrane permeability but reduce aqueous solubility. The quinazolinone moiety in introduces additional hydrogen-bonding sites and aromaticity, which could improve DNA intercalation or enzyme inhibition .
Q & A
Basic Research Question
- Elemental analysis : Validate empirical formula and purity .
- ¹H NMR spectroscopy : Key features include:
- Low-field shifts of aromatic protons at position 6 of the pyrido-pyrimidine ring due to nitrogen adjacency .
- AMX spin system patterns for H-7 and H-8 protons .
- FTIR : Confirm hydrazide C=O stretching (~1650 cm⁻¹) and phenolic O-H bands (~3200 cm⁻¹) .
Advanced Technique : X-ray crystallography resolves stereochemistry and hydrogen-bonding networks, critical for understanding bioactivity .
What strategies address contradictions in biological activity data across structurally similar analogs?
Advanced Research Question
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., phenylthio vs. methyl groups) on target binding using standardized assays like the acetic acid writhing model .
- Dose-response profiling : Identify non-linear activity trends caused by solubility limitations or off-target interactions .
- Computational modeling : Use molecular docking to predict binding affinities to targets like cholinesterases or urease, reconciling discrepancies between in vitro and in vivo results .
How can metal complexation enhance the bioactivity of this benzohydrazide derivative?
Advanced Research Question
- Coordination chemistry : Synthesize Cu²⁺ or Ni²⁺ complexes to improve stability and bioavailability. Metal ions can act as Lewis acids, enhancing interactions with enzyme active sites (e.g., urease inhibition) .
- Antimicrobial synergy : Test metal complexes against resistant bacterial strains, leveraging the dual mechanism of ligand-metal interactions .
- Characterization : Use UV-Vis and EPR spectroscopy to confirm metal-ligand binding stoichiometry .
What computational methods predict target interactions and optimize lead compounds?
Advanced Research Question
- Molecular docking : Screen against acetylcholinesterase (AChE) or bacterial targets using AutoDock Vina. Prioritize compounds with high docking scores and complementary binding poses .
- Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity or antioxidant potential .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify persistent interactions .
How is bioisosterism validated between pyrido-pyrimidine and quinolinone cores in this compound?
Advanced Research Question
- Pharmacophore mapping : Overlay 3D structures of pyrido-pyrimidine and 4-hydroxyquinolin-2-one derivatives to identify conserved hydrogen-bond acceptors and aromatic regions .
- Biological equivalence testing : Compare IC₅₀ values in standardized assays (e.g., analgesic models) to confirm retained activity despite structural differences .
- Thermodynamic profiling : Measure binding free energies (ΔG) via isothermal titration calorimetry (ITC) to assess target affinity .
What in vitro models are suitable for evaluating the anticancer potential of this compound?
Advanced Research Question
- Cell line screening : Test against A549 (lung adenocarcinoma) using MTT assays. Include positive controls (e.g., cisplatin) and measure apoptosis via flow cytometry .
- Mechanistic studies : Perform Western blotting to assess caspase-3 activation or PI3K/Akt pathway modulation .
- Selectivity index (SI) : Compare cytotoxicity in cancer vs. non-cancerous cells (e.g., HEK293) to identify therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
